molecular formula C12H18O4 B1409335 3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1113001-76-5

3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B1409335
M. Wt: 226.27 g/mol
InChI Key: KRVGWJDDWNGIED-UHFFFAOYSA-N
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Description

“3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives, which are applied for the treatment of hepatitis B infections .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of research in recent years . For instance, a large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) have been reported . The synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained ring system . This structure is unique and exhibits diverse chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound are often characterized by the release of strain, which is a common feature of reactions involving bicyclo[1.1.1]pentane cores . For example, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported .

Scientific Research Applications

Chemical Properties and Reactions

  • The compound exhibits unique chemical properties due to its structure. The strength of the tertiary C-H bond in 1-tert-butylbicyclo[1.1.1]pentane is much larger than in isobutane, which is more typical of an alkene or aromatic compound. This feature can influence its chemical reactions and stability (Reed, Kass, Mondanaro, & Dailey, 2002).
  • Bicyclo[1.1.1]pentanes like this compound are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Methods have been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, indicating their utility in creating structurally complex molecules (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Synthesis and Functionalization

  • Efficient methods for the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes have been developed, highlighting the compound's versatility in chemical synthesis (Wu, Xu, Wu, & Zhu, 2020).
  • The compound's carboxylic acid derivatives, like 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, have been synthesized and studied, showing the influence of substituents on acidity, which is crucial for various applications in chemistry and drug design (Wiberg, 2002).

Applications in Medicinal Chemistry

Structural Analysis

  • The compound's structural features, such as interbridgehead distances and hydrogen bonding patterns, have been studied through X-ray crystallography, providing insights into its molecular geometry and potential interactions in larger systems (Luger, Weber, Szeimies, & Patzel, 2000).

Safety And Hazards

The safety data sheet for this compound indicates that it has a Chemwatch Hazard Alert Code of 2 . This suggests that it may pose certain hazards, but the specific details are not provided in the available literature .

Future Directions

The use of bicyclo[1.1.1]pentane cores, such as in “3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid”, in medicinal chemistry is a growing area of research . These structures are being explored as bioisosteres for phenyl rings and are being used to modify lead compounds in drug discovery . The development of practical and efficient synthetic methods for these compounds is an important future direction .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10(2,3)16-8(13)4-11-5-12(6-11,7-11)9(14)15/h4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGWJDDWNGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 6
3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid

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